molecular formula C5H16N2Na2O11P2 B015493 Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate CAS No. 165800-07-7

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

Cat. No. B015493
M. Wt: 388.11 g/mol
InChI Key: IEJZOPBVBXAOBH-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related compounds often involves hydrothermal methods, providing a way to create complex phosphonate frameworks. For example, zinc phosphonate frameworks have been synthesized using ligands with both organic imidazole linkers and inorganic phosphonate groups, obtained through hydrothermal synthesis (Zhang et al., 2014). These methods highlight the potential pathways for synthesizing sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate, indicating the importance of controlled reaction conditions and the use of specific reactants to achieve desired structures.

Molecular Structure Analysis

The molecular structure of compounds similar to sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is often characterized by complex coordination geometries and hydrogen bonding patterns. For instance, layered cobalt(II) and nickel(II) diphosphonates exhibit canted antiferromagnetism and slow relaxation behavior, indicative of their intricate molecular structures (Cao et al., 2007). These characteristics suggest that the molecular structure of the sodium compound is likely complex, involving multiple coordination sites and potentially interesting magnetic properties.

Chemical Reactions and Properties

Chemical reactions involving phosphonate compounds can include interactions with metal ions, leading to the formation of coordination complexes. For example, phosphonate derivatives of N-heterocyclic aromatic compounds exhibit specific adsorption behaviors on metal surfaces, demonstrating their chemical reactivity and potential for forming complex structures (Podstawka et al., 2009). Such properties are crucial for understanding the chemical behavior of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate, especially in the context of its interactions with various metal ions.

Physical Properties Analysis

The physical properties of phosphonate-based compounds are closely tied to their molecular structures. For instance, the formation of layered or three-dimensional frameworks can significantly affect their luminescent properties and stability. Research into similar compounds has shown that the arrangement of phosphonate and imidazole groups can lead to photoluminescent properties and structural stability under different conditions (Zhang et al., 2014). These insights are essential for assessing the physical properties of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate, including its stability, solubility, and potential luminescent behavior.

Chemical Properties Analysis

The chemical properties of phosphonate compounds, including their reactivity, coordination behavior, and interaction with other chemical species, are of significant interest. Studies on compounds with similar functional groups have revealed intricate reactivity patterns, including the formation of coordination complexes and the influence of ligand design on chemical behavior (Tei et al., 2004). These findings suggest that sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate possesses specific chemical properties that could be exploited in various applications, dependent on its interaction with metal ions and other molecular entities.

Scientific Research Applications

Proton-Conducting Solid Electrolytes

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate has been explored in the fabrication of proton-conducting solid electrolytes. One study demonstrates its potential in yielding polymeric structures conducive to solid-state proton conductivity due to hydrogen bonding between phosphonic acid groups and imidazole rings (Montoneri et al., 2004).

Synthesis and Characterization in Chemistry

This compound has been utilized in the synthesis and characterization of biheterocyclic derivatives, demonstrating its role in the formation of complex chemical structures with potential applications in various fields of chemistry (Serigne Abdou Khadir et al., 2021).

Studies in Surface-Enhanced Raman Spectroscopy (SERS)

Research involving phosphonate derivatives of N-heterocyclic aromatic compounds, including imidazole, has provided insights into their structures when adsorbed on colloidal silver, contributing to the understanding of molecular interactions in SERS applications (Podstawka et al., 2009).

CO2 Fixation and Catalysis

The compound has also been involved in studies on metal phosphonates as heterogeneous catalysts, specifically for the efficient chemical fixation of CO2 under mild conditions, suggesting its potential in environmental applications (Wang Yi-xin et al., 2022).

Material Sciences and Magnetism

Its derivatives have been synthesized and analyzed for their properties in material sciences, such as exhibiting canted antiferromagnetism and slow relaxation behavior, which are significant for understanding magnetic materials (Deng-Ke Cao et al., 2007).

properties

IUPAC Name

disodium;(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphonic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJZOPBVBXAOBH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16N2Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (0.7 g) in a mixture of water (20% v/v)/Methanol (80% v/v, 10 volumes per grams of ZLD-Ac form XII) (10 ml) was added drop-wise to a suspension of Zoledronic acid form XII (4.98 g) in a mixture of water (20% v/v)/Methanol (80% v/v, 10 volumes per grams of ZLD-Ac) (53 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed with Methanol (2×15 ml) and dried in a vacuum oven at 50° C. for 24 hours to give 4.85 g (90%) of Zoledronate disodium crystal form XXVII (LOD by TGA=7.5%).
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0.7 g
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reactant
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10 mL
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53 mL
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Synthesis routes and methods II

Procedure details

A 0.5 liter reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was loaded with Zoledronic acid form I (10.0 g) and water (130 ml). The suspension was heated to reflux temperature (92° C.) to obtain a clear solution. A 40% aqueous solution of Sodium hydroxide (6.9 g) was added drop-wise. The solution was then cooled to 25° C. was stirred at this temperature for about 16 hours. The solution was then concentrated to half of its volume to obtain a precipitate. The white precipitate was filtered and dried in a vacuum oven at 50° C. for 18.5 hours to obtain 2.8 g (23%) of Zoledronate disodium crystal form VII (LOD by TGA=10.2%). Purity by HPLC 100.0%.
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6.9 g
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130 mL
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Synthesis routes and methods III

Procedure details

A solution of sodium hydroxide (1.4 g) in a mixture of water (X % v/v)/Methanol (Y % v/v, 10 volumes per grams of ZLD-Ac form I) (15 ml) was added drop-wise to a suspension of Zoledronic acid form I (5.0 g) in a mixture of water (X % v/v)/Methanol (Y % v/v, 10 volumes per grams of ZLD-Ac) (85 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed and dried in a vacuum oven at 50° C. for 24 hours to give Zoledronate disodium crystal form V. Purity by HPLC 99.95%.
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1.4 g
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15 mL
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85 mL
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Synthesis routes and methods IV

Procedure details

A solution of sodium hydroxide (0.7 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (13-15 ml) was added drop-wise to a suspension of Zoledronic acid (4.98 g) in a mixture of water (X % v/v)/IPA (Y % v/v, 10 volumes per grams of ZLD-Ac form XII) (70-85 ml) at reflux temperature. The reaction mixture was heated at reflux temperature for additional 16 hours. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. The precipitate was then filtered, washed and dried in a vacuum oven at 50° C. for 24 hours to give Zoledronate disodium crystal form V.
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0.7 g
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14 (± 1) mL
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4.98 g
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77.5 (± 7.5) mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
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Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
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Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 4
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 5
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Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Reactant of Route 6
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

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